4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a unique combination of functional groups, including a methylhydrazine moiety, a dioxaborolane ring, and a benzonitrile core
Properties
IUPAC Name |
4-[amino(methyl)amino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-8-11(18(5)17)7-6-10(12)9-16/h6-8H,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNIEGOERPHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the Benzonitrile Core: The starting material, 4-bromo-2-cyanobenzene, undergoes a nucleophilic substitution reaction with 1-methylhydrazine to form 4-(1-methylhydrazin-1-yl)-2-cyanobenzene.
Introduction of the Dioxaborolane Ring: The intermediate product is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to introduce the dioxaborolane ring, yielding the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylhydrazine moiety can be oxidized to form corresponding azine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Palladium catalysts and aryl halides are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Azine derivatives.
Reduction: Primary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a versatile building block for the construction of complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The methylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, while the dioxaborolane ring can participate in boron-mediated interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylhydrazin-1-yl)-2-bromobenzonitrile: Similar structure but lacks the dioxaborolane ring.
4-(1-Methylhydrazin-1-yl)-2-(pinacolborane)benzonitrile: Contains a pinacolborane group instead of the dioxaborolane ring.
Uniqueness
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both the methylhydrazine moiety and the dioxaborolane ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
